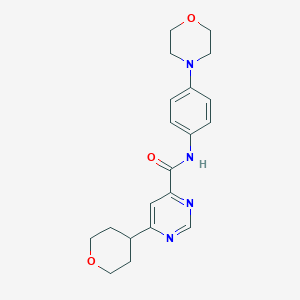
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as MORPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and transient receptor potential channels. By modulating the activity of these channels, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can affect the transmission of signals between neurons and the growth of cancer cells.
Biochemical and Physiological Effects
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In neuroscience, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to modulate the activity of ion channels, which can affect the transmission of signals between neurons. In cancer research, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Additionally, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its ability to modulate the activity of ion channels, which are essential for the transmission of signals between neurons. Additionally, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory effects, which can be useful in studying inflammatory diseases. However, one of the limitations of using N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide and its potential applications in drug discovery. Finally, more studies are needed to investigate the safety and toxicity of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in humans.
Conclusion
In conclusion, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, or N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-(4-chlorophenyl) morpholine and 6-(oxan-4-yl) pyrimidine-4-carboxylic acid. N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of ion channels and have anti-inflammatory effects. N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this chemical compound.
Synthesemethoden
The synthesis of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-(4-chlorophenyl) morpholine and 6-(oxan-4-yl) pyrimidine-4-carboxylic acid, which results in the formation of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to modulate the activity of ion channels, which are essential for the transmission of signals between neurons. In cancer research, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been investigated as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been used as a tool compound in drug discovery to identify novel targets for drug development.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(19-13-18(21-14-22-19)15-5-9-26-10-6-15)23-16-1-3-17(4-2-16)24-7-11-27-12-8-24/h1-4,13-15H,5-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQVMXCPLBVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)
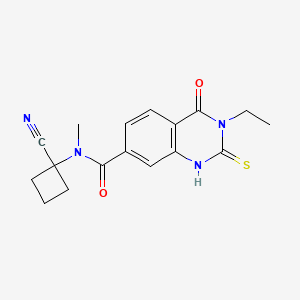
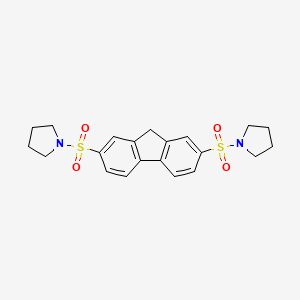
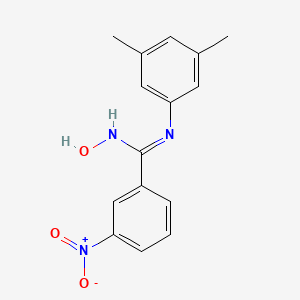

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
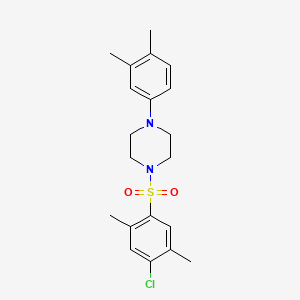
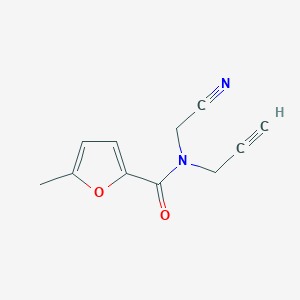
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)
![N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2534675.png)